

5,6-Dichlorobenzo[d]thiazole chemical structure and properties

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Compound of Interest

Compound Name: 5,6-Dichlorobenzo[d]thiazole

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5,6-Dichlorobenzo[d]thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5,6-Dichlorobenzo[d]thiazole**, a heterocyclic compound of interest in medicinal chemistry. Due to a notable prevalence of data for its isomer, 5,6-Dichlorobenzo[c][1][2][3]thiadiazole, this document places a strong emphasis on clarifying the distinct chemical identity of the [d]thiazole variant. While specific physicochemical data for the parent **5,6-Dichlorobenzo[d]thiazole** is limited in publicly accessible literature, this guide synthesizes available information on its structure, derivatives, synthesis, and biological potential. The content herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel benzothiazole-based therapeutic agents.

Chemical Structure and Identification

The core structure of **5,6-Dichlorobenzo[d]thiazole** consists of a benzene ring fused to a thiazole ring, with chlorine atoms substituted at the 5th and 6th positions of the bicyclic system.

Chemical Structure:

Nomenclature:

- Systematic Name: **5,6-Dichlorobenzo[d]thiazole**
- Molecular Formula: $C_7H_3Cl_2NS$

It is imperative to distinguish this structure from its isomer, 5,6-Dichlorobenzo[c][1][2][3]thiadiazole, which features a different arrangement of nitrogen and sulfur atoms in the heterocyclic ring and is more widely documented.

Physicochemical Properties

Comprehensive experimental data for the parent **5,6-Dichlorobenzo[d]thiazole** is not readily available. The following tables summarize the known properties of key derivatives, which serve as important precursors and analogues in research and development.

Table 1: Properties of 2-Amino-5,6-dichlorobenzothiazole

Property	Value	Source
CAS Number	24072-75-1	[4]
Molecular Formula	$C_7H_5Cl_2N_2S$	
Appearance	Diazo component	[4]
Application	Used in the preparation of disperse dyes	[4]

Table 2: Properties of Related Dichlorobenzothiazole Isomers

For comparative purposes, the properties of other dichlorobenzothiazole isomers are presented below. Note that these are distinct chemical entities.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
2,6-Dichlorobenzothiazole	3622-23-9	C ₇ H ₃ Cl ₂ NS	204.08	98-99
2,5-Dichlorobenzothiazole	2941-48-2	C ₇ H ₃ Cl ₂ NS	204.08	64-66

Synthesis and Experimental Protocols

The synthesis of **5,6-Dichlorobenzo[d]thiazole** derivatives is a key area of investigation. The following protocols are derived from published literature.

Synthesis of 2-Amino-5,6-dichlorobenzothiazole

A patented method describes a one-pot synthesis of 2-Amino-5,6-dichlorobenzothiazole.

Experimental Protocol:

- **Reaction Setup:** 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide are added to an acidic ionic liquid.
- **Reaction Conditions:** The reaction is carried out at a temperature range of 10-130 °C.
- **Work-up:** The resulting reaction liquid is treated to isolate the 2-amino-5,6-dichlorobenzothiazole product.

This method is highlighted for its operational simplicity, high yield, and the reusability of the ionic liquid, presenting a greener synthetic route.

Synthesis of 2-Substituted-5,6-dichlorobenzothiazoles

A general pathway for the synthesis of various 2-substituted derivatives involves the initial formation of 2-hydrazinoamidomethyl-5,6-dichlorobenzothiazole from 2-amino-5,6-

dichlorobenzothiazole.

Experimental Workflow:

Caption: General synthesis workflow for 2-substituted-5,6-dichlorobenzothiazoles.

Protocol for Synthesis of Benzaldehyde-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone (IV):

- A mixture of 2-hydrazinoamidomethyl-5,6-dichlorobenzothiazole (I) (0.01 mol) and benzaldehyde (0.01 mol) in absolute alcohol (30 ml) is refluxed for 8 hours on a water bath.
- The reaction mixture is then cooled.
- The isolated product is recrystallized from ethanol to yield the final compound.
- The structure can be confirmed by IR spectroscopy, with characteristic absorption bands at approximately 3355 cm^{-1} (N-H), 1670 cm^{-1} (amido C=O), and 1640 cm^{-1} (C=N).

Biological Activity and Potential Applications

Derivatives of the benzothiazole scaffold are known to exhibit a wide range of biological activities.^[5] While specific data for **5,6-Dichlorobenzo[d]thiazole** is sparse, studies on its derivatives and related compounds suggest potential therapeutic applications.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that certain 2-substituted-5,6-dichlorobenzothiazoles exhibit moderate to good antibacterial and anti-inflammatory properties. For instance, a synthesized 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichloro-benzothiazole showed notable activity in these areas. The presence of halogens on the benzothiazole ring is often associated with enhanced biological activity.

Inferred Applications in Drug Development

The broader class of benzothiazole derivatives has been investigated for a multitude of therapeutic applications, including:

- Anticancer agents
- Anticonvulsants
- Antidiabetics
- Antimalarials

The 5,6-dichloro substitution pattern on the benzothiazole nucleus represents a key area for further structure-activity relationship (SAR) studies to develop novel therapeutic candidates.

Logical Relationships in Derivative Synthesis

The synthesis of functionalized **5,6-Dichlorobenzo[d]thiazole** derivatives often follows a logical progression from a common starting material, as illustrated below.

Caption: Logical progression of the synthesis of **5,6-Dichlorobenzo[d]thiazole** derivatives.

Conclusion

5,6-Dichlorobenzo[d]thiazole and its derivatives represent a promising scaffold for the development of new therapeutic agents. While there is a clear need for further research to fully characterize the physicochemical properties and biological activities of the parent compound, the existing literature on its derivatives provides a solid foundation for future work. The synthetic protocols and biological insights presented in this guide are intended to aid researchers in the design and execution of studies aimed at unlocking the full potential of this class of compounds. Careful distinction from its more commonly reported isomer, 5,6-Dichlorobenzo[c][1][2][3]thiadiazole, is crucial for the accurate advancement of research in this area.

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